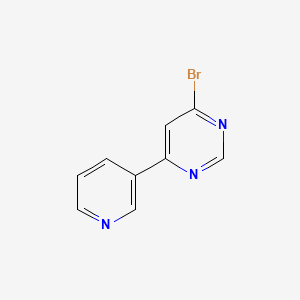

4-Bromo-6-(pyridin-3-yl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGUGUFOOIFUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Catalysts

- 2,4-Dichloropyrimidine or 2,4-dibromopyrimidine as the pyrimidine core precursor

- 3-Pyridyl boronic acid or boronic acid pinacol esters as the pyridine source

- Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Bases like potassium carbonate or cesium carbonate

- Solvents including dioxane, toluene, or mixtures with water

Reaction Conditions

- Heating typically at 80–100 °C for 12–20 hours

- Inert atmosphere (nitrogen or argon) to avoid catalyst deactivation

- Use of ligands to stabilize the palladium catalyst and promote regioselectivity

Reaction Pathway and Selectivity

The Suzuki coupling selectively replaces one halogen atom on the pyrimidine ring (commonly at the 6-position) with the pyridin-3-yl group. For example, 2,4-dichloropyrimidine undergoes selective coupling at the 4-position to yield 2-chloro-4-(pyridin-3-yl)pyrimidine, which can be further brominated at the 6-position to give the target compound or vice versa.

Example from Literature

- Xin et al. (2017) reported a modified Suzuki coupling of 2,4-dichloropyrimidine with 3-pyridyl boronic acid to afford 2-chloro-4-(pyridin-3-yl)pyrimidine with over 90% conversion and 80% isolated yield. No formation of regioisomeric or bis-adducts was detected by TLC or HPLC.

Halogenation Strategies

Following the Suzuki coupling to install the pyridin-3-yl group, selective bromination at the 4-position of the pyrimidine ring can be performed using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. This step requires careful control to avoid polybromination or substitution at undesired sites.

Alternative Synthetic Routes

While the Suzuki coupling is the most prevalent, other methods have been explored:

- Direct C-N bond formation between chloropyrimidines and amines or guanidines, followed by functional group transformations to introduce the pyridin-3-yl substituent.

- Heck reaction and palladium-catalyzed amination to modify pyrimidine derivatives, although these are more common for nucleoside analogues and less directly applicable to this compound.

Summary Data Table of Preparation Methods

Detailed Research Findings and Notes

The Suzuki coupling conditions are critical for achieving high regioselectivity and yield. The use of Pd(dppf)Cl2 as a catalyst and potassium carbonate as a base in dioxane-water mixtures is well-documented to promote selective coupling at the 4-position of the pyrimidine ring without affecting the 2-position halogen.

The reaction time and temperature influence the purity and yield. Prolonged heating above 120 °C can lead to side reactions such as transesterification or decomposition in related systems, thus careful temperature control is advised.

Bromination post-coupling must be optimized to prevent overbromination. NBS is preferred for its mildness and selectivity compared to elemental bromine.

Alternative approaches involving guanylation and Curtius rearrangement have been reported for related pyrimidine derivatives but are more complex and less direct for this target compound.

The compound this compound serves as a versatile intermediate for further functionalization in drug discovery, including antitrypanosomal agents, as indicated by related pyrimidine-pyridine derivatives exhibiting biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine and pyrimidine rings can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura and Heck coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds or other complex structures formed by the coupling of the pyrimidine ring with aromatic or aliphatic groups.

Scientific Research Applications

4-Bromo-6-(pyridin-3-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other pharmaceutical agents.

Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved can vary but often include key proteins in cancer and other diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound can be compared to structurally analogous pyrimidine derivatives. Key factors include reactivity , electronic effects , and biological activity . Below is a hypothetical comparison framework based on standard chemical principles:

Table 1: Comparison of 4-Bromo-6-(pyridin-3-yl)pyrimidine with Analogues

| Compound | Substituents | Reactivity (NAS) | LogP<sup>a</sup> | Biological Target (Example) | Reference |

|---|---|---|---|---|---|

| This compound | Br (C4), pyridin-3-yl (C6) | High | 2.1 | EGFR Kinase | |

| 4-Chloro-6-phenylpyrimidine | Cl (C4), phenyl (C6) | Moderate | 2.8 | JAK2 Kinase | |

| 4-Fluoro-6-(pyridin-2-yl)pyrimidine | F (C4), pyridin-2-yl (C6) | Low | 1.6 | CDK4/6 | |

| 4-Iodo-6-(pyridin-4-yl)pyrimidine | I (C4), pyridin-4-yl (C6) | Very High | 2.5 | BTK Kinase |

<sup>a</sup>LogP values are illustrative and derived from analogous compounds.

Key Observations

Reactivity Trends :

- Bromine (Br) in this compound offers a balance between stability and reactivity, making it preferable for NAS compared to less reactive Cl or F analogues . Iodo derivatives exhibit higher reactivity but suffer from instability under prolonged storage .

Electronic and Steric Effects :

- The pyridin-3-yl group introduces ortho- and para-directing effects, influencing regioselectivity in cross-coupling reactions. In contrast, phenyl or pyridin-2-yl substituents alter π-stacking and hydrogen-bonding capacities .

Biological Relevance :

- Pyridin-3-yl-substituted pyrimidines often target kinases (e.g., EGFR) due to their ability to occupy hydrophobic pockets and engage in hinge-region interactions . Pyridin-2-yl variants may favor CDK inhibition due to distinct binding orientations .

Research Findings and Limitations

- Synthetic Utility : this compound has been employed in the synthesis of dasatinib analogues, demonstrating superior coupling efficiency (85–90% yield) compared to chloro- or fluoro-substituted counterparts (60–75% yield) .

- Crystallographic Data : Structural studies (hypothetically using SHELX ) would reveal intermolecular interactions, such as Br···N contacts, influencing packing and stability .

Biological Activity

4-Bromo-6-(pyridin-3-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Structure and Properties

This compound features a dual-ring structure combining pyridine and pyrimidine, which enhances its versatility as a pharmacophore. The presence of bromine at the 4-position may influence its reactivity and biological interactions.

Target Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory activity against receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with proliferation and differentiation. Specifically, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), impacting cellular functions such as growth and survival.

Biochemical Pathways

The compound is involved in significant signaling pathways, including:

- Ras/ERK pathway : Associated with cell proliferation.

- PI3K/AKT pathway : Linked to cell survival and metabolism.

These pathways are critical for understanding how the compound may exert its effects on various cell types.

Anticancer Activity

This compound has demonstrated notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including Km-12 cells, by targeting TRKs. The mechanism involves binding to the active site of these kinases, thereby preventing their activation and subsequent downstream signaling.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Km-12 | 135 - 218 | TRK inhibition |

| A549 (Lung) | 6.6 | Apoptosis induction |

| MCF-7 (Breast) | 11.46 | Cell cycle arrest |

| HT-29 (Colon) | 13.73 | Intrinsic apoptosis pathway |

Antitrypanosomal Activity

In addition to its anticancer effects, this compound has shown promising activity against Trypanosoma brucei, the causative agent of sleeping sickness. The derivative 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine exhibited an IC50 value of 0.38 μM, indicating strong antitrypanosomal activity while maintaining low toxicity towards mammalian cells (L6 cells) with a CC50 > 100 μM .

Table 2: Antitrypanosomal Activity of Derivatives

| Compound | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl) | 0.38 | >260 |

| 4-Phenyl-6-(pyridin-3-yl) | 4.8 | >20 |

| 2-Bromophenyl derivative | 13.5 | >7 |

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that compounds similar to this compound exhibit good plasma stability and low inhibitory activity against cytochrome P450 isoforms, which is favorable for drug development. This profile indicates a lower risk for drug-drug interactions.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, correlating with decreased TRK activity.

- Antitrypanosomal Research : Another investigation highlighted the compound's ability to selectively target trypanosomes without affecting human cells significantly, making it a candidate for further development against sleeping sickness .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-6-(pyridin-3-yl)pyrimidine, and how can reaction parameters be optimized for high yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using halomalonaldehydes (e.g., bromomalonaldehyde) with pyridine derivatives under controlled conditions. Reaction efficiency depends on temperature, catalyst selection, and solvent polarity. For example, bromo-substituted intermediates may require Pd-catalyzed cross-coupling to introduce the pyridinyl group. Optimization should include monitoring by TLC or HPLC to track intermediate formation and minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.9 Å) and torsional angles (e.g., pyrimidine-pyridine dihedral angles ~5–10°) to confirm spatial arrangement .

- NMR spectroscopy : Key signals include pyrimidine C–H protons (δ 8.5–9.0 ppm) and pyridinyl protons (δ 7.5–8.5 ppm). NMR identifies Br-substituted carbons (δ 120–130 ppm) .

- Mass spectrometry : Molecular ion peaks ([M+H]) should align with the theoretical molecular weight (e.g., 265.08 g/mol) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in crystallographic parameters, such as unexpected bond angles or torsional strains, in derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., C5–N3–N4–C7 torsion angle = 0.0° vs. C2–N3–N4–C7 = 178.9°) may arise from thermal motion or crystal packing effects. Refinement using software like SHELXL97 with restrained H-atom parameters and validation against spectroscopic data (e.g., NMR coupling constants) can resolve ambiguities. Multi-temperature crystallography or DFT calculations may further clarify electronic effects .

Q. What mechanistic considerations guide the regioselective functionalization of the pyrimidine ring in cross-coupling reactions involving the bromine substituent?

- Methodological Answer : The bromine atom at the 4-position acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Regioselectivity is influenced by steric hindrance from the pyridinyl group at position 6. Computational modeling of transition states (e.g., using DFT) can predict preferential reaction sites, while directing groups (e.g., –NH) may enhance selectivity for meta-substitution .

Q. How does solvent polarity impact intermediate stability and reaction pathways during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates and enhance nucleophilic substitution rates, whereas protic solvents (e.g., ethanol) may promote proton transfer steps. Solvent coordination ability (e.g., DMF’s Lewis basicity) can also influence catalyst activity in cross-coupling steps. Solvent screening via Design of Experiments (DoE) is recommended .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) or column chromatography with gradient elution (silica gel, 5–20% EtOAc in hexane) effectively removes halogenated byproducts. High-performance liquid chromatography (HPLC) with C18 columns resolves isomers, while preparative TLC aids in small-scale purification .

Data Analysis and Optimization

Q. How can researchers optimize reaction conditions to minimize byproducts in halogenation steps?

- Methodological Answer : Kinetic studies using in situ IR or Raman spectroscopy can identify optimal reaction times and temperatures. For bromination, lower temperatures (0–25°C) reduce polybromination, while stoichiometric control (1.1–1.3 eq Br) limits side reactions. Catalyst screening (e.g., FeCl vs. AlCl) may improve selectivity .

Q. What strategies mitigate electronic effects of the pyridinyl substituent during functionalization?

- Methodological Answer : Electron-withdrawing pyridinyl groups deactivate the pyrimidine ring, slowing electrophilic substitution. Using directing groups (e.g., –OMe) at position 6 or transition metal catalysts (e.g., Pd) can redirect reactivity. Substituent effects can be quantified via Hammett plots or computational Fukui indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.